molecular formula C19H20N2O4S B12985969 6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester

6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester

Cat. No.: B12985969
M. Wt: 372.4 g/mol
InChI Key: YZQAGQSBRXWVTD-RGVLZGJSSA-N
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Description

6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester typically involves a multi-step process. One common method includes the condensation of 6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the desired purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

    Reduction: Formation of 6-Methyl-2-[(3-amino-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Organic Electronics: The compound can be used in the fabrication of organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-4-[(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters: These compounds share a similar thiophene core but differ in their substituents and biological activities.

    Indole Derivatives: Indole derivatives also exhibit diverse biological activities and are used in medicinal chemistry and materials science.

Uniqueness

6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzylidene moiety and thiophene core make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 6-methyl-2-[(E)-(3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H20N2O4S/c1-3-25-19(22)17-15-8-7-12(2)9-16(15)26-18(17)20-11-13-5-4-6-14(10-13)21(23)24/h4-6,10-12H,3,7-9H2,1-2H3/b20-11+

InChI Key

YZQAGQSBRXWVTD-RGVLZGJSSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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